molecular formula C21H20BNO4 B1192641 DPBX-L-Dopa

DPBX-L-Dopa

カタログ番号: B1192641
分子量: 361.204
InChIキー: DHVNVRFTHFDFNG-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DPBX-L-Dopa is a boron-containing dopa-derivative, acting as a bladder relaxant through non-catecholamine receptors.

科学的研究の応用

Parkinson's Disease Treatment

DPBX-L-Dopa is extensively studied for its efficacy in alleviating motor symptoms in Parkinson's disease. The compound is often administered with DOPA decarboxylase inhibitors like carbidopa or benserazide to enhance its therapeutic effects by reducing peripheral metabolism.

  • Clinical Efficacy : Research shows that large doses of L-Dopa can significantly reverse symptoms in Parkinson's patients, demonstrating its critical role in clinical practice . A randomized controlled trial indicated substantial improvements in motor function scores (UPDRS) among patients treated with L-Dopa compared to placebo .
  • Neuroimaging Studies : Functional MRI studies have revealed that L-Dopa treatment normalizes activity in brain regions affected by Parkinson's disease, enhancing the signal-to-noise ratio at the neuronal level and improving motor control .

Alzheimer's Disease Research

Recent studies have begun exploring the potential of this compound in Alzheimer's disease. Research indicates that L-Dopa may help reduce beta-amyloid plaques and improve memory function in animal models of Alzheimer's disease .

  • Mechanism of Action : The neuroprotective effects of L-Dopa may be attributed to its influence on neprilysin, an enzyme involved in amyloid-beta clearance. This suggests a novel preventive approach for Alzheimer's disease that could be initiated at preclinical stages .

Case Study 1: Parkinson’s Disease Management

A study involving 381 L-Dopa-naive patients demonstrated significant improvements across various stages of Parkinson's disease when treated with this compound over 30 weeks. The results indicated an average improvement in UPDRS scores, highlighting the drug's efficacy and safety profile .

Case Study 2: Neuroimaging Insights

In a cohort study using PET imaging, researchers observed that L-Dopa administration led to increased metabolic activity in specific brain regions associated with motor control, suggesting that this compound not only alleviates symptoms but also enhances brain function .

Comparative Data Table

Application AreaFindingsReferences
Parkinson's DiseaseSignificant improvement in UPDRS scores; normalization of brain activity
Alzheimer's DiseaseReduction of beta-amyloid plaques; improved memory function in animal models
Neuroimaging StudiesEnhanced metabolic activity in motor control regions; improved signal-to-noise ratio

特性

分子式

C21H20BNO4

分子量

361.204

IUPAC名

(S)-4-(3,4-dihydroxybenzyl)-2,2-diphenyl-1,3,2λ4-oxazaborolidin-5-one

InChI

InChI=1S/C21H20BNO4/c24-19-12-11-15(14-20(19)25)13-18-21(26)27-22(23-18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,24-25H,13,23H2/t18-/m0/s1

InChIキー

DHVNVRFTHFDFNG-SFHVURJKSA-N

SMILES

O=C1[C@H](CC2=CC=C(O)C(O)=C2)[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DPBX-L-Dopa;  DPBX L Dopa;  DPBX L-Dopa

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。